(S)-Benzylphenobarbital
CAS No.:
Cat. No.: VC17970499
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H18N2O3 |
---|---|
Molecular Weight | 322.4 g/mol |
IUPAC Name | (5S)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m0/s1 |
Standard InChI Key | DZVQJRKACDFACI-IBGZPJMESA-N |
Isomeric SMILES | CC[C@@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Synthesis
(S)-Benzylphenobarbital (CAS: 790676-46-9) is structurally characterized by a benzyl group substituted at the N-3 position of the phenobarbital core, with an (S)-configuration at the chiral center. Its systematic IUPAC name is (5S)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione, and it has a molecular formula of (molecular weight: 336.34 g/mol) . The synthesis typically involves enantioselective modification of phenobarbital precursors. For instance, Frangulyan et al. (1980) documented a method yielding 60% product via thermal condensation at 155–170°C for 9 hours, though specific stereochemical control steps remain proprietary .
The compound’s chirality is critical to its inhibitory activity. Studies demonstrate that the (S)-enantiomer exhibits significantly higher potency compared to its (R)-counterpart, with a 20- to 60-fold difference in inhibitory constants () against recombinant CYP2C19 . This enantiomeric specificity underscores the importance of stereochemical precision in its synthesis and application.
Pharmacological Activity and Mechanism
Selective CYP2C19 Inhibition
(S)-Benzylphenobarbital is a competitive inhibitor of CYP2C19, a hepatic enzyme responsible for metabolizing ~10% of clinically used drugs, including proton pump inhibitors and antidepressants . In human liver microsomes, it inhibits CYP2C19-mediated S-mephenytoin 4'-hydroxylation with a of 0.12 µM and an IC of 0.25 µM, outperforming traditional inhibitors like omeprazole (IC > 100 µM) . Its selectivity is evident in comparative assays:
Enzyme | IC (µM) | Selectivity Ratio (vs. CYP2C19) |
---|---|---|
CYP2C19 | 0.25 | 1.0 |
CYP2C9 | 19 | 76 |
CYP3A4 | 89 | 356 |
CYP2D6 | >100 | >400 |
Data compiled from . |
The compound’s selectivity extends to non-CYP enzymes, including aldehyde oxidase and UDP-glucuronosyltransferases (UGTs), with no significant inhibition observed at concentrations ≤5 µM .
Mechanism of Action
As a barbiturate derivative, (S)-Benzylphenobarbital enhances GABA receptor activity, though its primary pharmacological relevance lies in CYP2C19 inhibition. It binds reversibly to the enzyme’s active site, displacing substrates like (S)-mephenytoin and clopidogrel. Computational docking studies suggest that the benzyl group interacts with hydrophobic residues in CYP2C19’s substrate recognition pocket, while the barbiturate moiety stabilizes the heme-iron coordination .
Applications in Drug Development
Drug-Drug Interaction Screening
Regulatory agencies mandate CYP inhibition screening for new chemical entities. (S)-Benzylphenobarbital serves as a positive control in high-throughput assays, offering advantages over non-selective inhibitors:
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